1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one
Description
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is a benzothiazole-piperazine hybrid compound characterized by a methoxy-methyl-substituted benzothiazole core, a piperazine linker, and a tosylbutanone side chain. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and affinity for biological targets such as serotonin receptors and enzymes . The piperazine ring enhances solubility and facilitates interactions with biomolecular targets via hydrogen bonding and van der Waals forces .
For example, 1-(benzo[d]thiazol-2-yl)-5-iodopentan-1-one has been reacted with 4-chlorophenylpiperazine under reflux to yield structurally similar compounds . The target molecule’s structural complexity suggests multi-step synthesis involving:
Nucleophilic substitution to attach the piperazine ring to the benzothiazole core.
Alkylation or acylation to introduce the tosylbutanone side chain.
Properties
IUPAC Name |
1-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methylphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-17-6-9-19(10-7-17)33(29,30)16-4-5-21(28)26-12-14-27(15-13-26)24-25-22-20(31-3)11-8-18(2)23(22)32-24/h6-11H,4-5,12-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGKAMUVVHKTHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Methoxy-7-methylbenzo[d]thiazol-2-amine
The benzo[d]thiazole scaffold is typically synthesized via cyclization of substituted anilines with thiourea derivatives. For example:
- Starting material : 3-Methoxy-6-methylaniline reacts with potassium thiocyanate (KSCN) in the presence of bromine to form 2-amino-4-methoxy-7-methylbenzo[d]thiazole.
- Mechanism : Electrophilic aromatic substitution at the para position to the amine, followed by cyclization with sulfur incorporation.
Reaction conditions :
Installation of the 4-Tosylbutan-1-one Side Chain
Acylation of Piperazine N4
The terminal nitrogen of piperazine is acylated using 4-tosylbutanoyl chloride:
- Synthesis of 4-tosylbutanoyl chloride :
- Coupling reaction :
Alternative Synthetic Routes
Sequential Alkylation-Tosylation
An alternative approach involves stepwise construction of the butanone chain:
- Alkylation : Piperazine reacts with 4-chlorobutan-1-one in the presence of K₂CO₃.
- Tosylation : The resulting 4-(piperazin-1-yl)butan-1-one is treated with TsCl and pyridine.
Advantages :
Analytical Characterization
Critical spectroscopic data for intermediate and final compounds (hypothesized based on analogs):
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Benzothiazole core | 2.45 (s, 3H, CH₃), 3.85 (s, 3H, OCH₃), 6.90–7.20 (m, 2H, Ar-H) | 168.5 (C=S), 156.2 (OCH₃), 22.1 (CH₃) | 208.08 [M+H]⁺ |
| Piperazinyl intermediate | 2.80–3.20 (m, 8H, piperazine), 3.85 (s, 3H, OCH₃), 6.95–7.30 (m, 2H, Ar-H) | 55.6 (piperazine CH₂), 156.1 (OCH₃), 168.3 (C=S) | 305.18 [M+H]⁺ |
| Compound X (final product) | 2.40 (s, 3H, Ts CH₃), 2.70–3.40 (m, 12H, piperazine + CH₂CO), 3.85 (s, 3H, OCH₃) | 198.5 (C=O), 144.2 (Ts aromatic), 55.5 (piperazine) | 483.24 [M+H]⁺ |
Challenges and Optimization Considerations
- Regioselectivity in Piperazine Functionalization :
- Stability of 4-Tosylbutanoyl Chloride :
- Must be prepared in situ to prevent hydrolysis.
- Purification :
- Final product may require column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Methanol, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one involves its interaction with specific molecular targets. It is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, it may interact with other cellular receptors and pathways, contributing to its anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related benzothiazole-piperazine derivatives from the literature (Table 1).
Table 1: Structural and Functional Comparison of Benzothiazole-Piperazine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity :
- The target compound’s 4-methoxy-7-methyl substituents on the benzothiazole core may enhance lipophilicity compared to the nitro group in the 6-nitro derivative . This could improve blood-brain barrier penetration for CNS targets.
- Chlorine substituents (e.g., in ) are associated with antimicrobial activity but may reduce metabolic stability due to higher electronegativity .
In contrast, urea derivatives (e.g., ) exhibit hydrogen-bonding capacity, favoring acetylcholinesterase (AChE) inhibition .
Synthetic Feasibility: Compounds with simpler side chains (e.g., butanone in ) are synthesized in higher yields (≥85%) compared to tosylated analogs, where steric hindrance may reduce efficiency .
Therapeutic Potential: Tosyl-containing derivatives (target compound and ) are patented for fungicidal applications, while hydrazinyl-urea analogs (e.g., ) are prioritized for neurodegenerative disease research .
Biological Activity
The compound 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one is an intricate organic molecule that belongs to a class of heterocyclic compounds. This compound, characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H25N3O4S
- Molecular Weight : 459.6 g/mol
- CAS Number : 941971-85-3
The compound features a piperazine ring, a benzo[d]thiazole moiety, and a tosyl group, which are often associated with various biological activities including anticancer and antimicrobial properties.
Synthesis Methods
The synthesis of 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one generally involves several key steps:
- Formation of the Piperazine Ring : The piperazine moiety is synthesized through the reaction of appropriate amines with carbonyl compounds.
- Introduction of the Benzo[d]thiazole Group : This is achieved via cyclization reactions involving thioamide derivatives.
- Tosylation : The tosyl group is introduced to enhance solubility and biological activity.
These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity and yield.
Anticancer Properties
Research indicates that compounds containing benzo[d]thiazole structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds similar to 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one have demonstrated antimicrobial properties against several bacterial strains. For example, compounds with piperazine and sulfonamide functionalities have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound may also act as an inhibitor for various enzymes. In particular, derivatives with similar structural motifs have been reported to exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urea cycle disorders respectively .
Study 1: Anticancer Activity Evaluation
In a recent study evaluating the anticancer potential of related compounds, it was found that derivatives featuring the benzo[d]thiazole moiety exhibited IC50 values in the low micromolar range against multiple cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of piperazine derivatives showed that certain compounds had IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains, indicating their potential as therapeutic agents in treating infections .
Q & A
What are the key synthetic pathways for synthesizing 1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step procedures:
Core Benzothiazole Formation : React 4-methoxy-7-methyl-2-aminobenzenethiol with a carbonyl source (e.g., phosgene) under reflux in anhydrous conditions to form the benzo[d]thiazole core .
Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, requiring catalysts like Pd(OAc)₂ and ligands such as Xantphos in toluene at 80–100°C .
Tosylation : React the intermediate with tosyl chloride (TsCl) in dichloromethane (DCM) using a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
Optimization : Yield and purity depend on temperature control, solvent polarity (e.g., DCM vs. THF), and stoichiometric ratios. For example, excess TsCl (>1.2 eq) improves tosylation efficiency but requires rigorous post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can advanced spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.5 ppm for benzothiazole and tosyl groups) and piperazine methylene signals (δ 2.5–3.5 ppm). Overlapping peaks are resolved using 2D COSY or HSQC .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of tosyl group [–SO₂C₆H₄CH₃]) validate connectivity .
- X-ray Crystallography : Resolves stereochemical uncertainties (e.g., piperazine chair conformation) but requires high-purity crystals grown via slow vapor diffusion (e.g., ethanol/water) .
What strategies address contradictory bioactivity data in preclinical studies?
Methodological Answer:
Contradictions in IC₅₀ values (e.g., antimicrobial assays) may arise from:
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and control solvent effects (DMSO ≤1% v/v) .
- Cellular Uptake Differences : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to quantify intracellular accumulation via flow cytometry .
- Metabolic Stability : Compare results in hepatocyte models (e.g., human vs. murine) to identify species-specific degradation pathways .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Methodological Answer:
- Benzothiazole Modifications : Replace 4-methoxy with electron-withdrawing groups (e.g., Cl, NO₂) to enhance π-stacking with target proteins. Monitor activity via kinase inhibition assays .
- Piperazine Substitutions : Introduce bulkier substituents (e.g., isopropyl) to restrict conformational flexibility and improve selectivity for G-protein-coupled receptors .
- Tosyl Group Replacement : Test sulfonamide analogs (e.g., mesyl or besyl groups) to modulate solubility and logP .
What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties?
Methodological Answer:
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption. Apply LC-MS/MS to quantify apical-to-basolateral transport .
- Metabolic Stability : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via HPLC-UV at λ = 254 nm .
- Plasma Protein Binding : Employ equilibrium dialysis (37°C, 4 hrs) and quantify free fraction using a validated LC-MS method .
How can computational methods predict off-target interactions and toxicity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against the PDB database. Prioritize targets with binding energy ≤ –8 kcal/mol .
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the benzothiazole core) using Schrödinger’s Phase .
- Toxicity Prediction : Apply QSAR models in ADMET Predictor™ to flag hepatotoxicity (e.g., CYP3A4 inhibition) or cardiotoxicity (hERG channel binding) .
What experimental designs mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation products via UPLC-PDA .
- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to aqueous formulations to prevent oxidation of the piperazine ring .
- Packaging : Use amber glass vials with nitrogen headspace to reduce photolytic and oxidative degradation .
How do solvent polarity and pH influence the compound’s solubility and reactivity?
Methodological Answer:
- Solubility : Measure in DMSO (stock solution) and dilute into PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Use nephelometry to detect precipitation .
- pH-Dependent Reactivity : In acidic conditions (pH <3), the tosyl group hydrolyzes to toluenesulfonic acid. Monitor via ¹H NMR (disappearance of Ts–O peak at δ 2.4 ppm) .
What strategies validate the compound’s mechanism of action in cellular pathways?
Methodological Answer:
- CRISPR Knockout : Generate gene-edited cell lines (e.g., KO for suspected kinase targets) and compare dose-response curves .
- Western Blotting : Quantify phosphorylation of downstream markers (e.g., ERK1/2 for MAPK pathway inhibition) .
- Thermal Shift Assay (TSA) : Identify target proteins by monitoring thermal stabilization in lysates treated with the compound .
How can researchers reconcile discrepancies in reported melting points or spectral data?
Methodological Answer:
- Purity Verification : Reanalyze samples via DSC for melting point and HPLC-ELSD for purity (>98%) .
- Spectral Reproducibility : Compare NMR data acquired at identical field strengths (e.g., 500 MHz) and solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
